molecular formula C10H12BrNO B3087839 2-(3-Bromophenyl)-N,N-dimethylacetamide CAS No. 117753-07-8

2-(3-Bromophenyl)-N,N-dimethylacetamide

Cat. No. B3087839
M. Wt: 242.11 g/mol
InChI Key: YASBPJQDRUGXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06300352B1

Procedure details

Prepared according to the method described in Example 24a) from 1-(3-is dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (2.15 g), 4-dimethylaminopyridine (3.82 g), a 2M solution of dimethylamine in tetrahydrofuran (10 ml) and a solution of 3-bromophenylacetic acid (2.15 g) in dichloromethane (100 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as an oil (2.89 g).
[Compound]
Name
1-(3-is dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.15 g
Type
reactant
Reaction Step Four
Quantity
3.82 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([OH:14])=O)[CH:8]=[CH:9][CH:10]=1>CN(C)C1C=CN=CC=1.O1CCCC1.ClCCl>[Br:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([N:2]([CH3:3])[CH3:1])=[O:14])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
1-(3-is dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
2.15 g
Type
reactant
Smiles
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Step Five
Name
Quantity
3.82 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
WASH
Type
WASH
Details
The reaction mixture was washed with 2M hydrochloric acid (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(=O)N(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.